molecular formula C19H22N2O3 B269279 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Katalognummer B269279
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: XDTGTHHWOQNDTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide, also known as EBI-005, is a synthetic small molecule that has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the inflammatory response.

Wirkmechanismus

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the inflammatory response. JAK enzymes are responsible for signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By blocking the activity of JAK enzymes, this compound reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of ocular and skin inflammation, this compound has been shown to reduce inflammation and improve clinical outcomes. In clinical trials, this compound has been shown to improve tear production and reduce ocular surface damage in patients with dry eye disease. In patients with psoriasis, this compound has been shown to reduce skin lesions and improve quality of life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of the inflammatory response. Additionally, this compound has been shown to be safe and well-tolerated in clinical trials, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility for some researchers.

Zukünftige Richtungen

There are several future directions for research on 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. One area of focus is the development of new formulations and delivery methods that can improve the efficacy and convenience of this compound. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential for use in other inflammatory disorders. Finally, there is a need for larger clinical trials to confirm the safety and efficacy of this compound in treating inflammatory disorders of the eye and skin.

Synthesemethoden

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 4-ethoxybenzoic acid with isopropyl amine to form 4-ethoxybenzamide. This is followed by the reaction of 4-ethoxybenzamide with thionyl chloride to form 4-ethoxybenzoyl chloride. Finally, the reaction of 4-ethoxybenzoyl chloride with isopropyl amine results in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. In preclinical studies, this compound has been shown to effectively reduce inflammation in animal models of ocular and skin inflammation. In clinical trials, this compound has been shown to be safe and effective in treating patients with dry eye disease and psoriasis.

Eigenschaften

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

3-[(4-ethoxybenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-10-8-14(9-11-17)18(22)21-16-7-5-6-15(12-16)19(23)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22)

InChI-Schlüssel

XDTGTHHWOQNDTF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.